Cas no 754971-62-5 (4-(Aminomethyl)-3-fluorophenol)

4-(Aminomethyl)-3-fluorophenol is a fluorinated phenolic compound featuring both an aminomethyl and a hydroxyl functional group on an aromatic ring. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the aminomethyl group allows for further derivatization, such as amide or Schiff base formation. Its orthogonal functional groups enable selective modifications, facilitating the development of targeted molecules. The compound's balanced polarity ensures reasonable solubility in organic and aqueous media, supporting diverse reaction conditions. Suitable for use in medicinal chemistry and material science, it offers versatility in designing bioactive compounds or functionalized polymers.
4-(Aminomethyl)-3-fluorophenol structure
754971-62-5 structure
Product Name:4-(Aminomethyl)-3-fluorophenol
CAS No:754971-62-5
MF:C7H8FNO
MW:141.142925262451
CID:1006939
PubChem ID:20872623
Update Time:2025-06-12

4-(Aminomethyl)-3-fluorophenol Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-4-hydroxybenzylamine
    • 4-(aminomethyl)-3-fluorophenol
    • 754971-62-5
    • DTXSID30610095
    • EN300-1840096
    • N14307
    • FT-0702007
    • SCHEMBL14446348
    • MB02723
    • AKOS006280016
    • 4-(Aminomethyl)-3-fluorophenol
    • MDL: MFCD03410992
    • Inchi: 1S/C7H8FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2
    • InChI Key: VPSAMJPQAGOBGM-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CN)O

Computed Properties

  • Exact Mass: 141.058992041g/mol
  • Monoisotopic Mass: 141.058992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.2Ų

4-(Aminomethyl)-3-fluorophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A014003013-250mg
2-Fluoro-4-hydroxybenzylamine
754971-62-5 97%
250mg
$494.40 2023-09-01
Alichem
A014003013-500mg
2-Fluoro-4-hydroxybenzylamine
754971-62-5 97%
500mg
$847.60 2023-09-01
Alichem
A014003013-1g
2-Fluoro-4-hydroxybenzylamine
754971-62-5 97%
1g
$1534.70 2023-09-01
TRC
A408625-10mg
4-(Aminomethyl)-3-fluorophenol
754971-62-5
10mg
$ 50.00 2022-06-08
TRC
A408625-50mg
4-(Aminomethyl)-3-fluorophenol
754971-62-5
50mg
$ 160.00 2022-06-08
TRC
A408625-100mg
4-(Aminomethyl)-3-fluorophenol
754971-62-5
100mg
$ 230.00 2022-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742060-1g
4-(Aminomethyl)-3-fluorophenol
754971-62-5 98%
1g
¥3676.00 2024-07-28
Crysdot LLC
CD12036254-1g
4-(Aminomethyl)-3-fluorophenol
754971-62-5 95+%
1g
$447 2024-07-24
Enamine
EN300-1840096-0.05g
4-(aminomethyl)-3-fluorophenol
754971-62-5
0.05g
$647.0 2023-09-19
Enamine
EN300-1840096-0.1g
4-(aminomethyl)-3-fluorophenol
754971-62-5
0.1g
$678.0 2023-09-19

Additional information on 4-(Aminomethyl)-3-fluorophenol

Comprehensive Overview of 4-(Aminomethyl)-3-fluorophenol (CAS No. 754971-62-5): Properties, Applications, and Industry Trends

4-(Aminomethyl)-3-fluorophenol (CAS No. 754971-62-5) is a fluorinated aromatic compound with a unique molecular structure combining an aminomethyl group and a fluorine substituent on a phenol backbone. This structural configuration imparts distinct physicochemical properties, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and advanced material development. The compound's electron-withdrawing fluorine and nucleophilic aminomethyl group enable versatile reactivity, particularly in cross-coupling reactions and heterocycle formation.

Recent advancements in fluorinated organic compounds have surged due to their enhanced metabolic stability and bioavailability, aligning with the growing demand for targeted drug delivery systems. Researchers highlight 754971-62-5 as a promising building block for kinase inhibitors and GPCR modulators, addressing trending inquiries about "fluorine in drug design" and "next-gen pharmaceutical intermediates." Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for regulatory compliance in GMP synthesis.

Environmental and sustainability considerations are pivotal in contemporary chemical discourse. 4-(Aminomethyl)-3-fluorophenol exemplifies this shift, with studies exploring green solvent alternatives (e.g., cyclopentyl methyl ether) for its synthesis. Industry forums frequently query "eco-friendly fluorination methods," reflecting the compound's alignment with green chemistry principles. Its biodegradability profile and low bioaccumulation potential further resonate with ESG-driven investment trends in specialty chemicals.

From a commercial perspective, 754971-62-5 caters to niche markets in custom synthesis and contract research organizations (CROs). Patent analyses reveal its utility in OLED materials and liquid crystal formulations, answering frequent searches on "fluorophenols in electronics." Supply chain dynamics, including regional production hubs in Asia and Europe, are scrutinized for just-in-time manufacturing strategies, a hot topic in post-pandemic logistics optimization.

Quality control protocols for 4-(Aminomethyl)-3-fluorophenol emphasize ICH guidelines, with particular attention to residual solvent limits and genotoxic impurity control. These aspects address recurring questions about "QC standards for fluorinated intermediates" in regulatory forums. Collaborative platforms like Enamine REAL Space now include derivatives of this compound, underscoring its relevance in DNA-encoded library screening for novel therapeutics.

Emerging applications in proteolysis-targeting chimeras (PROTACs) and bioorthogonal chemistry further expand the compound's utility. Its pH-dependent solubility (logP ~1.8) enables formulation flexibility, a key consideration in preclinical development workflows. These attributes position 754971-62-5 as a multifaceted tool in the precision medicine era, where molecular versatility meets stringent safety criteria.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd